molecular formula C21H28N2O6 B14921571 4-Acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-Acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14921571
M. Wt: 404.5 g/mol
InChI Key: IGYYKKFDFAGRHP-UHFFFAOYSA-N
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Description

4-Acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinedione core, a morpholine ring, and dimethoxyphenyl and acetyl groups

Preparation Methods

The synthesis of 4-Acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidinedione core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethoxyphenyl group: This step typically involves a substitution reaction where the dimethoxyphenyl group is introduced to the core structure.

    Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction where the morpholine ring is attached to the core structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

4-Acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H28N2O6/c1-14(24)18-19(16-6-5-15(27-2)13-17(16)28-3)23(21(26)20(18)25)8-4-7-22-9-11-29-12-10-22/h5-6,13,19,25H,4,7-12H2,1-3H3

InChI Key

IGYYKKFDFAGRHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)OC)OC)CCCN3CCOCC3)O

Origin of Product

United States

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